2-Chloro-3-iodopyridine

Buchwald-Hartwig Amination Regioselective Catalysis Medicinal Chemistry

Researchers pursuing regioselective, iterative cross-coupling on pyridine scaffolds face protecting-group bottlenecks with symmetrical dihalopyridines. 2-Chloro-3-iodopyridine (CAS 78607-36-0) eliminates this via its ortho-adjacent C-I/C-Cl electrophilic gradient: • Orthogonal reactivity: C3-I undergoes Suzuki coupling under mild Pd(PPh₃)₄ (50-60 °C); C2-Cl remains inert until subsequent Buchwald-Hartwig amination. • Enables protecting-group-free, one-pot tandem amination for unsymmetrical imidazopyridines. • Supplied as ≥98% crystalline solid; ambient shipping; stocked for immediate global delivery.

Molecular Formula C5H3ClIN
Molecular Weight 239.44 g/mol
CAS No. 78607-36-0
Cat. No. B015675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-iodopyridine
CAS78607-36-0
Synonyms3-Iodo-2-chloropyridine; 
Molecular FormulaC5H3ClIN
Molecular Weight239.44 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Cl)I
InChIInChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H
InChIKeyOHWSWGXNZDSHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-iodopyridine: Orthogonal Coupling Building Block


2-Chloro-3-iodopyridine (CAS 78607-36-0) is a dihalogenated pyridine building block in which a chlorine atom at the C2 position is paired with an iodine atom at the adjacent C3 position. This adjacency creates a unique electrophilic gradient that enables chemists to program sequential, regioselective transformations without requiring protecting groups. The compound is supplied as a crystalline solid (typically 97–98% purity) with a melting point of 93–97 °C and is sensitive to light . Its primary value proposition lies not in a single property but in the predictable, exploitable difference in reactivity between the C(sp²)–I and C(sp²)–Cl bonds under palladium catalysis, which permits iterative cross-coupling strategies that are difficult to replicate with more symmetrical dihalopyridine isomers.

1 Orthogonal C–I / C–Cl reactivity gradient for sequential coupling
2 Programmable iterative Pd-catalyzed transformations without protecting groups
3 Regioselective C3 functionalization followed by C2 derivatization

Why 2-Chloro-3-iodopyridine Is Irreplaceable


Although several halogenated pyridines share superficial structural similarities with 2-chloro-3-iodopyridine, they fail to deliver the same predictable, sequential functionalization outcome. For example, 2-chloro-5-iodopyridine (CAS 289039-19-6) places the halogens in a meta relationship, eliminating the opportunity for ortho-adjacent electrophilic differentiation and necessitating additional protection/deprotection steps in complex syntheses. Similarly, 2-bromo-3-iodopyridine (CAS 1261974-15-5) offers a narrower reactivity gap between C(sp²)–Br and C(sp²)–I, which reduces chemoselectivity during palladium-catalyzed couplings . Even 2,3-dichloropyridine (CAS 2402-77-9) requires forcing conditions for Suzuki–Miyaura reactions, whereas the C–I bond in 2-chloro-3-iodopyridine undergoes oxidative addition under much milder, more selective conditions. Procurement of this specific isomer is therefore not a matter of convenience but a functional requirement for achieving regio‑ and chemoselective transformations without costly synthetic detours.

Target

Adjacent C2–Cl / C3–I enables programmed sequential coupling

2-Chloro-5-iodopyridine

Meta halogens eliminate ortho differentiation; may require extra protection steps

Target

Wide reactivity gap C–I vs C–Cl ensures high chemoselectivity

2-Bromo-3-iodopyridine

Narrower C–Br / C–I gap may reduce selectivity under Pd catalysis

Target

C–I bond enables mild oxidative addition; C–Cl remains inert until later step

2,3-Dichloropyridine

Both C–Cl bonds require forcing conditions, limiting stepwise control

Differentiation Evidence for 2-Chloro-3-iodopyridine


Orthogonal Amination: Regioselective C3-N Formation

Under optimized Pd-BINAP catalysis, 2-chloro-3-iodopyridine undergoes exclusive C–N bond formation at the C3 position with aniline derivatives, leaving the C2 chloride intact. In contrast, 2-chloro-5-iodopyridine under identical conditions exhibits lower regioselectivity, yielding a mixture of C5- and C2-aminated products .

Regioselective Amination
Data to verify
Target: exclusive C3 amination (>90% yield)
Comparator: mixture of C5 and C2 products
Supports orthogonal amination workflow
Source data required for verification
Buchwald-Hartwig Amination Regioselective Catalysis Medicinal Chemistry

Efficient Synthesis via Directed Lithiation

2-Chloro-3-iodopyridine can be synthesized from inexpensive 2-chloropyridine via a one-pot directed ortho-lithiation (DoM)/iodination sequence with a reported yield of 72% after chromatographic purification . This compares favorably to the synthesis of 2-chloro-3-bromopyridine, which often requires lower temperatures or specialized reagents and achieves yields ranging from 42% to 69% in similar procedures [1].

Synthetic Yield
Reported
72% isolated yield
vs. 42–69% for 2-chloro-3-bromopyridine
Supports cost-efficiency review
Cross-study comparable
Directed Ortho-Metalation Halogen Dance Process Chemistry

Exclusive C3 Alkynylation via Sonogashira Coupling

In the presence of Pd(PPh₃)₂Cl₂, 2-chloro-3-iodopyridine reacts with phenylacetylene exclusively at the C3 position, yielding 2-chloro-3-(phenylethynyl)pyridine with no detectable C2 coupling product [1]. This contrasts with 2,3-dibromopyridine, which under Sonogashira conditions produces a mixture of mono- and bis-alkynylated products, requiring careful stoichiometric control [2].

Sonogashira Selectivity
Class-level
>95% C3 alkynylation (no C2 product)
vs. mixture of mono- and bis-coupling for 2,3-dibromopyridine
Supports chemoselectivity context
Class-level inference
Sonogashira Coupling Heterocyclic Chemistry Alkyne Functionalization

Halogen Dance for Polysubstituted Pyridines

2-Chloro-3-iodopyridine undergoes directed ortho-lithiation with LDA at –78 °C, followed by rapid halogen dance to generate a stabilized 4-lithio species. Trapping with electrophiles yields 4-substituted derivatives in high yields (typically >80%) [1]. This behavior is unique among 3-iodopyridines bearing an ortho-halogen; 2-fluoro-3-iodopyridine also undergoes this process, but 2-bromo-3-iodopyridine leads to significant decomposition under the same conditions [2].

Halogen Dance Yield
Class-level
>80% yield of 4-substituted products
vs. significant decomposition for 2-bromo-3-iodopyridine
Supports halogen-dance strategy context
Class-level inference
Directed Ortho-Lithiation Halogen Dance Pyridine Functionalization

Application Scenarios for 2-Chloro-3-iodopyridine


Kinase Inhibitor Synthesis via Orthogonal Arylations

2-Chloro-3-iodopyridine is an ideal building block for the construction of trisubstituted pyridine cores found in kinase inhibitors. The C3 iodine undergoes Suzuki–Miyaura coupling with arylboronic acids under mild Pd(PPh₃)₄ conditions (50–60 °C), while the C2 chloride remains inert until subsequent, more forcing Buchwald–Hartwig amination or Suzuki coupling with a more active catalyst system. This orthogonal reactivity enables the efficient, modular assembly of diverse compound libraries without protecting group manipulation .

Streamlined Synthesis of 2,3-Diaminopyridines

In the synthesis of 2,3-diaminopyridines, 2-chloro-3-iodopyridine allows for a two-step, one-pot sequence: (1) regioselective Pd-catalyzed amination at C3 with an aniline, followed by (2) a second Pd-catalyzed amination at C2. This tandem process, demonstrated on 2-chloro-3-iodopyridine with aminoazines, proceeds with high chemo- and regioselectivity, yielding unsymmetrical imidazo[4,5-b]pyridin-2-ones after triphosgene treatment [1]. The comparable 2-chloro-5-iodopyridine isomer cannot deliver the same adjacency-dependent cyclization outcome.

Herbicide Lead Scaffold Diversification

The compound serves as a versatile intermediate in the synthesis of sulfonylurea herbicides, where the pyridine ring acts as the core heterocycle. The high-yielding synthesis of 2-chloro-3-iodopyridine from 2-chloropyridine (up to 93% yield in optimized procedures) [2] makes it an economically viable entry point for introducing aryl and heteroaryl diversity at the 3-position via Pd-catalyzed cross-coupling, a key step in generating new analogues of commercial herbicides.

Functionalized Ligands for Organometallic Complexes

The orthogonal reactivity of the C–I and C–Cl bonds enables the sequential attachment of two distinct coordinating arms to the pyridine nucleus. For example, C3 Suzuki coupling installs a bulky aryl group to influence steric environment, while C2 amination introduces a chelating amine. This precise control over substitution pattern is critical for tuning the electronic and steric properties of N-heterocyclic carbene (NHC) ligands and pincer complexes [3].

Application
Selection Property
Validation Focus
Kinase inhibitor core construction
Orthogonal C3–C2 reactivity sequence
Regioselective cross-coupling under mild conditions
2,3-Diaminopyridine synthesis
Tandem Pd-catalyzed amination capability
Chemo- and regioselectivity in one-pot sequence
Herbicide lead diversification
High-yielding scalable synthesis
Economic viability for library generation
Organometallic ligand construction
Sequential C3 arylation / C2 amination
Steric and electronic tuning of NHC/pincer ligands
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